

# Mibefradil's Interaction with Orai Channels: A Technical Guide

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## Compound of Interest

Compound Name: *Mibefradil dihydrochloride hydrate*

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## Abstract

Mibefradil, originally developed as a T-type calcium channel blocker, has demonstrated significant interaction with Orai channels, the pore-forming subunits of the store-operated  $\text{Ca}^{2+}$  release-activated  $\text{Ca}^{2+}$  (CRAC) channels. This guide provides a comprehensive technical overview of the molecular interactions, quantitative effects, and experimental methodologies associated with Mibefradil's activity on Orai1, Orai2, and Orai3 channels. The data presented herein, derived from peer-reviewed studies, highlights the differential inhibitory effects of Mibefradil across the Orai channel family and elucidates the underlying signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential of targeting Orai channels.

## Quantitative Analysis of Mibefradil's Effect on Orai Channels

Mibefradil exhibits a dose-dependent inhibitory effect on all three Orai channel isoforms. The potency of this inhibition varies significantly among the isoforms, with Orai3 being the most sensitive to the compound. The following tables summarize the key quantitative data from electrophysiological and calcium imaging studies.

Channel	IC50 (μM)	Activator	Cell Type	Reference
Orai1	52.6	Thapsigargin (1 μM)	HEK293 T-REx with stable STIM1 expression	<a href="#">[1]</a> <a href="#">[2]</a>
Orai2	14.1	Thapsigargin (1 μM)	HEK293 T-REx with stable STIM1 expression	<a href="#">[1]</a> <a href="#">[2]</a>
Orai3	3.8	2-APB (100 μM)	HEK293 T-REx with stable STIM1 expression	<a href="#">[1]</a> <a href="#">[2]</a>

Table 1:  
Inhibitory  
concentration  
(IC50) values of  
Mibefradil on  
Orai channels.

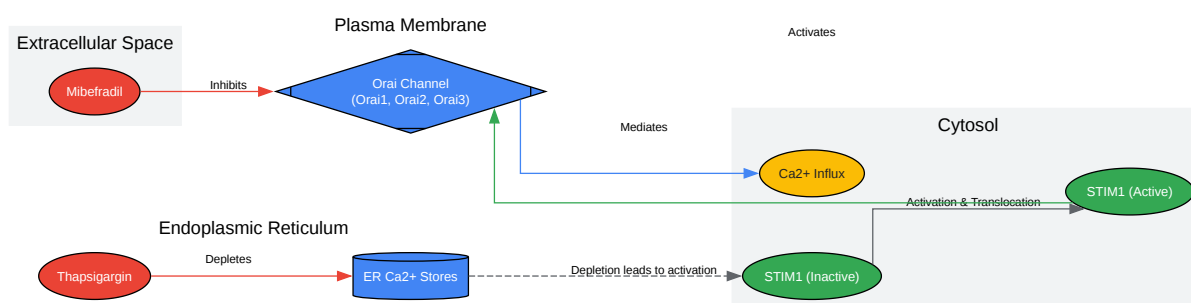
Parameter	Value	Experimental Condition	Cell Type	Reference
Orai3 Current Inhibition	Complete block	10 $\mu$ M Mibefradil (extracellular perfusion)	HEK293 T-REx with stable STIM1 expression	<a href="#">[1]</a> <a href="#">[2]</a>
Orai3 Single Channel Activity	Complete block	10 $\mu$ M Mibefradil (extracellular perfusion)	HEK293 T-REx with stable STIM1 expression	<a href="#">[1]</a> <a href="#">[2]</a>
Store-Operated Ca <sup>2+</sup> Entry (SOCE)	Nearly abolished	High concentrations of Mibefradil	EA.hy926 and HK-2 cells	<a href="#">[1]</a>
ER Ca <sup>2+</sup> Release	Inhibited	>50 $\mu$ M Mibefradil	HEK293 T-REx with stable STIM1 expression	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2:  
Additional  
quantitative  
effects of  
Mibefradil on  
Orai channels  
and calcium  
signaling.

## Signaling Pathway and Mechanism of Action

Mibefradil's interaction with Orai channels occurs at the extracellular surface. This has been demonstrated by experiments where intracellular application of Mibefradil failed to alter Orai3 channel activity, while extracellular perfusion resulted in a complete block.[\[1\]](#)[\[2\]](#) Importantly, Mibefradil's inhibitory action on Orai channels does not involve interference with the translocation of the endoplasmic reticulum (ER) Ca<sup>2+</sup> sensor, STIM1. Even at high concentrations that inhibit ER Ca<sup>2+</sup> release, Mibefradil does not affect the cytosolic STIM1

translocation evoked by thapsigargin.[1][2] This suggests a direct effect on the Orai channel pore. At higher concentrations (>50  $\mu$ M), Mibefradil also inhibits  $\text{Ca}^{2+}$  release from the ER, indicating a dual effect on both store-operated calcium entry and intracellular calcium stores.[1][2]



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Mibefradil inhibits Orai channels at the extracellular surface.

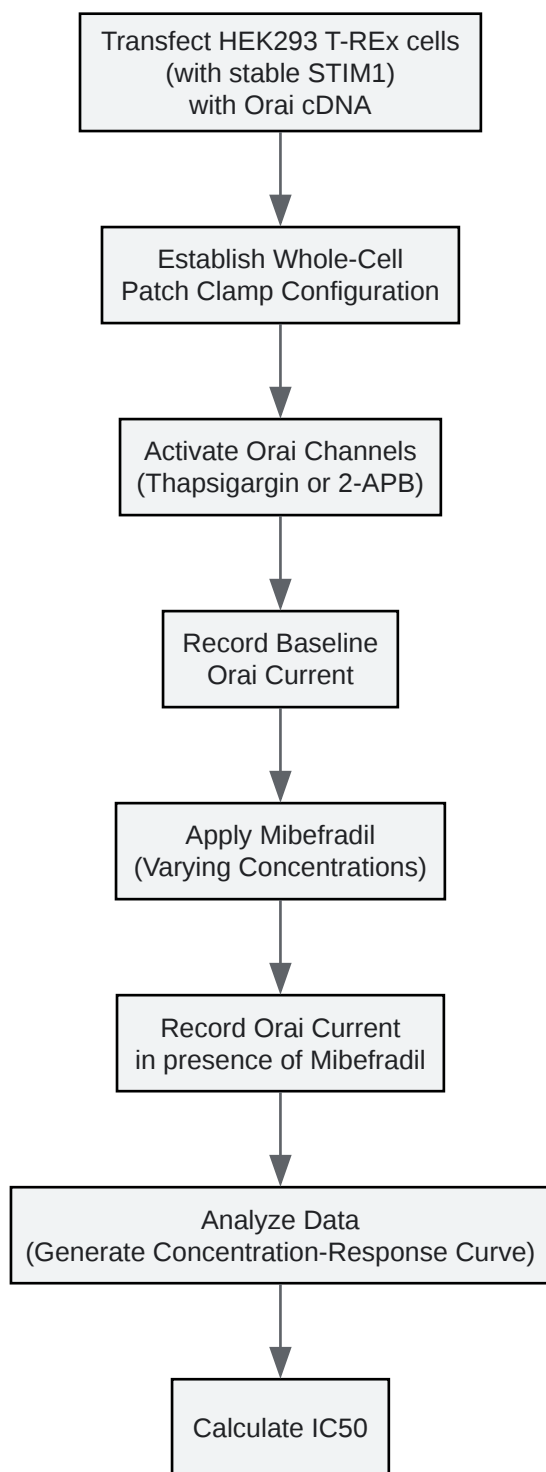
## Experimental Protocols

The characterization of Mibefradil's interaction with Orai channels has been primarily achieved through patch-clamp electrophysiology and fluorescence-based calcium imaging.

### Whole-Cell and Excised-Membrane Patch Clamp

- Objective: To directly measure the ionic currents through Orai channels and assess the effect of Mibefradil.
- Cell Preparation: Human Embryonic Kidney (HEK293) T-REx cells with stable expression of Stromal Interaction Molecule 1 (STIM1) were transfected with human Orai1, Orai2, or Orai3 cDNAs in tetracycline-regulated pcDNA4/TO vectors.[1][2]

- Channel Activation:
  - For Orai1 and Orai2, currents were evoked by passive store depletion using thapsigargin included in the pipette solution. The currents typically reached a maximum within 5 minutes after establishing the whole-cell configuration.[\[1\]](#)
  - For Orai3, currents were activated by the application of 100  $\mu$ M 2-aminoethoxydiphenyl borate (2-APB).[\[1\]](#)
- Mibefradil Application: Mibefradil was applied at varying concentrations to the bath solution to determine its inhibitory effects on the activated Orai currents.
- Data Analysis: Concentration-response curves were generated to calculate the IC<sub>50</sub> values.
- Excised-Patch Configuration (Outside-out): This technique was used to confirm the extracellular site of action of Mibefradil. A patch of the cell membrane with the outer surface exposed to the bath solution was excised. Mibefradil was then perfused onto this patch.[\[1\]](#)[\[2\]](#)



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